molecular formula C11H13N5O4 B608617 LNA-Adenosine CAS No. 206055-70-1

LNA-Adenosine

Cat. No. B608617
M. Wt: 279.26
InChI Key: GHKDRNDFVCEETA-KYAGDKKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LNA-Adenosine is a locked nucleic acid (LNA) and a synthetic analog of adenosine.

Scientific Research Applications

  • Nucleic Acid Recognition and Stability Enhancement : LNA, including LNA-Adenosine, shows potential for significantly increasing the thermal stability of nucleic acid duplexes, making it useful for DNA and RNA recognition applications (Koshkin et al., 1998).

  • Thermodynamic Properties in RNA/RNA Heteroduplexes : Modified LNA-Adenosine nucleotides, such as LNA-2,6-diaminopurine riboside, enhance the thermodynamic stability of RNA/RNA heteroduplexes, useful in RNA studies including microarrays (Pasternak et al., 2007).

  • Oligonucleotide Chemistry for Molecular Biology Applications : LNA-Adenosine monomers have been used to improve binding affinity, target specificity, and enzymatic stability in oligonucleotide chemistry, applicable in molecular biology, biotechnology, and medicinal chemistry (Kaura et al., 2014).

  • In Vitro Model of Epilepsy : Adenosine, including LNA-Adenosine, has been studied for its role in controlling the progression of seizure-like events in epilepsy models, suggesting potential therapeutic applications (Avşar & Empson, 2004).

  • Adenosine Receptor Ligands for Inflammatory Conditions : Adenosine and its analogs, including LNA-Adenosine, have been researched for their role in modulating the immune system, with potential management applications for several inflammatory conditions (Antonioli et al., 2014).

  • Novel Pharmacological Entities for Therapeutic Purposes : The development of chemical probes based on adenosine analogs, such as LNA-Adenosine, is valuable for exploring biological functions and therapeutic potentials in various diseases (White et al., 2022).

  • RNA Editing Inhibition : LNA-Adenosine-based oligonucleotides have been shown to be potent and selective inhibitors of RNA editing, providing a new approach for studying RNA editing's role in cellular processes (Mizrahi et al., 2013).

properties

IUPAC Name

(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKDRNDFVCEETA-KYAGDKKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O,4'-C-Methyleneadenosine

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